

Application Notes and Protocols for Fmoc-O2Oc-OPfp Coupling Reactions

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Compound of Interest

Compound Name: *Fmoc-O2Oc-OPfp*

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These application notes provide a detailed overview and protocol for the use of **Fmoc-O2Oc-OPfp** in solid-phase peptide synthesis (SPPS). **Fmoc-O2Oc-OPfp** is an N-terminally Fmoc-protected building block activated at the C-terminus as a pentafluorophenyl (Pfp) ester. While the exact structure of "O2Oc" can vary, it generally refers to a linker or spacer molecule, such as a derivative of aminoethoxyethoxyacetic acid (AEEA), used to introduce specific properties into a peptide, such as increased solubility or modified pharmacokinetic profiles[1]. The use of a pentafluorophenyl ester provides a stable yet highly reactive intermediate for efficient amide bond formation.[2]

Introduction to Fmoc-O2Oc-OPfp in Peptide Synthesis

Fmoc-O2Oc-OPfp is a valuable reagent in the Fmoc-based solid-phase synthesis of modified peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in N,N-dimethylformamide (DMF).[3][4] The pentafluorophenyl (Pfp) ester is a highly efficient activating group for the carboxylic acid moiety. This pre-activation strategy offers several advantages:

- **High Reactivity:** Pfp esters are highly reactive towards nucleophilic attack by primary amines, leading to efficient peptide bond formation.[2]

- **Stability:** Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be purified and stored, ensuring high purity of the final peptide.[\[2\]](#)
- **Reduced Racemization:** The use of pre-activated esters like OPfp can minimize the risk of racemization, particularly for sensitive amino acids.[\[5\]](#)
- **No Additional Activation Required:** As an activated ester, **Fmoc-O2Oc-OPfp** does not require in-situ activation with coupling reagents like carbodiimides, which simplifies the coupling protocol and avoids the formation of by-products such as urea.[\[2\]](#)[\[5\]](#)

The coupling reaction involves the nucleophilic attack of the free N-terminal amine of the growing peptide chain (attached to a solid support) on the carbonyl carbon of the Pfp ester of **Fmoc-O2Oc-OPfp**. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. To accelerate the reaction, additives such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOObt) can be utilized.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following protocols are generalized for the use of **Fmoc-O2Oc-OPfp** in manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence, the solid support used, and the scale of the synthesis.

Protocol 1: Solid-Phase Coupling of Fmoc-O2Oc-OPfp

This protocol describes the steps for coupling **Fmoc-O2Oc-OPfp** to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[\[7\]](#)
- Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[\[3\]](#) Allow the resin to swell for at least 30-60 minutes.[\[6\]](#)
- After swelling, drain the solvent.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.[3]
- Agitate the mixture for 15-30 minutes at room temperature.[3]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][8]
- Perform a Kaiser test to confirm the presence of a free primary amine.[7]

3. Coupling of **Fmoc-O2Oc-OPfp**:

- In a separate vial, dissolve **Fmoc-O2Oc-OPfp** (3 equivalents relative to the resin loading) in DMF.
- If an additive is used, dissolve HOBt or HOObt (1 equivalent relative to the resin loading) in DMF and add it to the **Fmoc-O2Oc-OPfp** solution.[5]
- Add the **Fmoc-O2Oc-OPfp** solution to the deprotected resin.
- Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the specific reactants.[5]
- Monitor the reaction for completeness using a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[7]

4. Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]
- The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol is for cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

2. Cleavage:

- Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
- Add the cleavage cocktail to the resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours.[3]

3. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide.
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

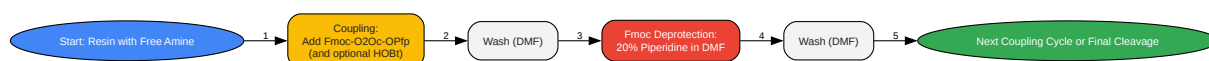
Data Presentation

The following table summarizes the typical reaction conditions for the coupling of **Fmoc-O2Oc-OPfp** in solid-phase peptide synthesis.

Parameter	Condition	Notes
Solvent	N,N-Dimethylformamide (DMF)	High-quality, amine-free DMF should be used to prevent premature Fmoc deprotection. [8]
Fmoc-O2Oc-OPfp	3 equivalents	Based on the initial loading of the resin.
Additive (Optional)	HOBt or HOObt	1 equivalent. Can accelerate the coupling reaction.[5][6]
Base (if required)	N,N-Diisopropylethylamine (DIPEA)	Generally not required for pre-activated OPfp esters, but may be used in some protocols.
Temperature	Room Temperature	
Reaction Time	1 hour to overnight	Reaction progress should be monitored (e.g., with a Kaiser test).[5]
Agitation	Shaking or bubbling with nitrogen	Ensures proper mixing of reagents with the resin.[8]

Visualizations

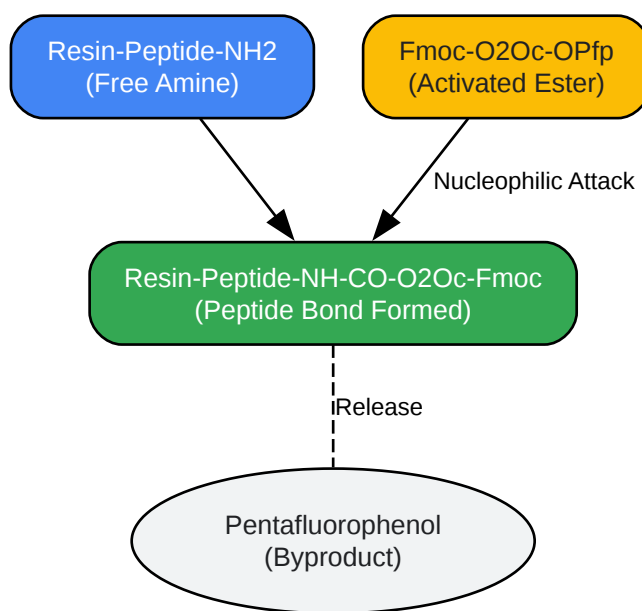
Workflow for SPPS using Fmoc-O2Oc-OPfp



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Caption: Workflow of a single cycle in solid-phase peptide synthesis incorporating **Fmoc-O2Oc-OPfp**.

Fmoc-O2Oc-OPfp Coupling Reaction



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